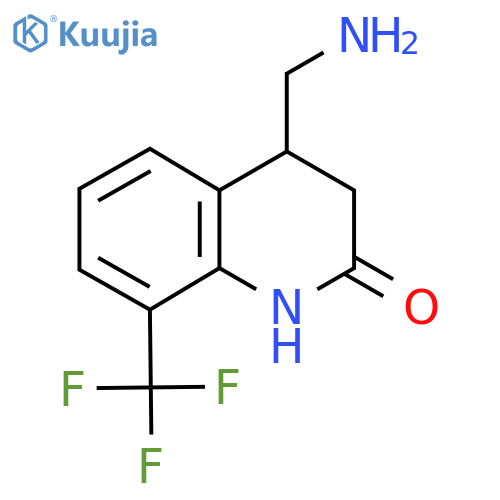Cas no 2171806-68-9 (4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one)
4-(アミノメチル)-8-(トリフルオロメチル)-1,2,3,4-テトラヒドロキノリン-2-オンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、キノリン骨格にアミノメチル基とトリフルオロメチル基を有しており、高い反応性と多様な修飾可能性を特徴とします。特に、医薬品や農薬の開発において、活性化合物の合成前駆体として有用です。トリフルオロメチル基の導入により、脂溶性や代謝安定性の向上が期待できるため、創薬研究において重要な役割を果たします。また、アミノメチル基はさらなる官能基化が可能であり、分子設計の柔軟性を提供します。

2171806-68-9 structure
商品名:4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
- EN300-1301168
- 2171806-68-9
-
- インチ: 1S/C11H11F3N2O/c12-11(13,14)8-3-1-2-7-6(5-15)4-9(17)16-10(7)8/h1-3,6H,4-5,15H2,(H,16,17)
- InChIKey: VTYPGGCMAQRBIA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC2=C1NC(CC2CN)=O)(F)F
計算された属性
- せいみつぶんしりょう: 244.08234746g/mol
- どういたいしつりょう: 244.08234746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.1Ų
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1301168-2.5g |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 2.5g |
$1594.0 | 2023-05-27 | ||
| Enamine | EN300-1301168-0.1g |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 0.1g |
$715.0 | 2023-05-27 | ||
| Enamine | EN300-1301168-1.0g |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 1g |
$813.0 | 2023-05-27 | ||
| Enamine | EN300-1301168-10000mg |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 10000mg |
$3500.0 | 2023-09-30 | ||
| Enamine | EN300-1301168-50mg |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 50mg |
$683.0 | 2023-09-30 | ||
| Enamine | EN300-1301168-0.05g |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 0.05g |
$683.0 | 2023-05-27 | ||
| Enamine | EN300-1301168-100mg |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 100mg |
$715.0 | 2023-09-30 | ||
| Enamine | EN300-1301168-250mg |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 250mg |
$748.0 | 2023-09-30 | ||
| Enamine | EN300-1301168-5000mg |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 5000mg |
$2360.0 | 2023-09-30 | ||
| Enamine | EN300-1301168-500mg |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one |
2171806-68-9 | 500mg |
$781.0 | 2023-09-30 |
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
2171806-68-9 (4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one) 関連製品
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬